molecular formula C9H11NO2S2 B2428518 2-(4-Methylbenzenesulfonyl)ethanethioamide CAS No. 54334-58-6

2-(4-Methylbenzenesulfonyl)ethanethioamide

Cat. No.: B2428518
CAS No.: 54334-58-6
M. Wt: 229.31
InChI Key: FNTLDGUNVNVEBN-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)ethanethioamide: is an organic compound with the molecular formula C₉H₁₁NO₂S₂ It is characterized by the presence of a sulfonyl group attached to a methylbenzene ring and an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanethioamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzenesulfonyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ethanethioamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)ethanethioamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)ethanethioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ethanethioamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    2-(4-Methylbenzenesulfonyl)ethanamide: Similar structure but lacks the thioamide group.

    4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of 2-(4-Methylbenzenesulfonyl)ethanethioamide.

    2-(4-Methylbenzenesulfonyl)ethanethiol: Contains a thiol group instead of a thioamide.

Uniqueness: this compound is unique due to the presence of both a sulfonyl group and a thioamide moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c1-7-2-4-8(5-3-7)14(11,12)6-9(10)13/h2-5H,6H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTLDGUNVNVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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